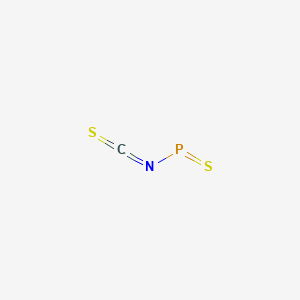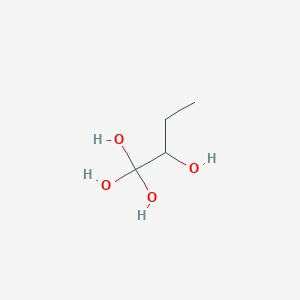
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one is an organic compound known for its unique structure and properties. It belongs to the class of cyclopentadienones, which are characterized by a five-membered ring with alternating double bonds and a ketone group. The presence of three tert-butyl groups at positions 2, 3, and 4 of the ring adds significant steric hindrance, making this compound particularly interesting for various chemical applications.
Métodos De Preparación
The synthesis of 2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene derivatives. The reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. For this compound, the diene is usually a substituted butadiene, and the dienophile is a suitable ketone or aldehyde. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, including dendrimers and other polymers.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and other biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the production of advanced materials, including catalysts and nanocomposites.
Mecanismo De Acción
The mechanism by which 2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potent oxidizing or reducing agent. It can also form stable complexes with metal ions, which are crucial for its catalytic activity. The pathways involved in its action depend on the specific application and the environment in which it is used.
Comparación Con Compuestos Similares
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one can be compared with other cyclopentadienones, such as tetraphenylcyclopentadienone and 3,4-bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one . These compounds share a similar core structure but differ in their substituents, which significantly impact their chemical properties and applications. The presence of tert-butyl groups in this compound provides unique steric and electronic effects, making it distinct from its analogs.
Propiedades
Número CAS |
36319-94-5 |
|---|---|
Fórmula molecular |
C17H28O |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
2,3,4-tritert-butylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H28O/c1-15(2,3)11-10-12(18)14(17(7,8)9)13(11)16(4,5)6/h10H,1-9H3 |
Clave InChI |
NQQDBWQYTYZMSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=O)C(=C1C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




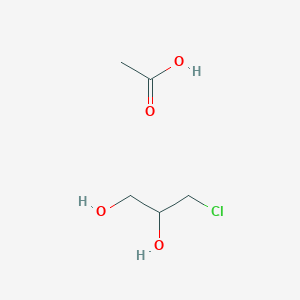
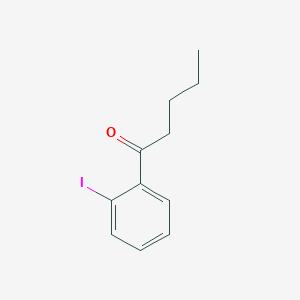
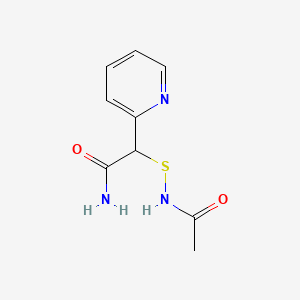
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
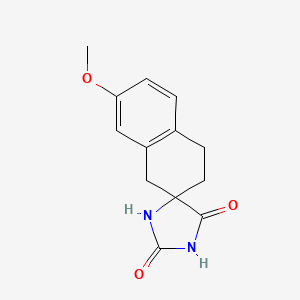
![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)
